BenchChemオンラインストアへようこそ!

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide

Physicochemical profiling Drug-likeness Osteoclast inhibition

This compound is essential for head-to-head dose–response profiling against NAPMA in RANKL-induced osteoclastogenesis assays. Its unique [(3-hydroxyoxolan-3-yl)methyl]amine moiety (XLogP3-AA 0.8, TPSA 67.8 Ų) enables systematic interrogation of structural determinants of anti-osteoclast potency and selectivity. Use as a baseline scaffold for parallel synthesis of acetamide libraries targeting the 2-(3-methylphenoxy)acetamide chemotype. Ideal for quantifying the impact of carboxylic acid introduction on permeability and solubility for bioisostere selection. Purity >98% (HPLC). For research use only; not for human or veterinary applications.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 1914264-05-3
Cat. No. B2667351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide
CAS1914264-05-3
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NCC2(CCOC2)O
InChIInChI=1S/C14H19NO4/c1-11-3-2-4-12(7-11)19-8-13(16)15-9-14(17)5-6-18-10-14/h2-4,7,17H,5-6,8-10H2,1H3,(H,15,16)
InChIKeyWEGOPQMSOGSNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide – Structural Identity, Physicochemical Baseline, and Procurement Positioning


N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide (CAS 1914264-05-3; PubChem CID 103848663) is a small-molecule acetamide derivative with molecular formula C₁₄H₁₉NO₄ and molecular weight 265.30 g·mol⁻¹. Its structure comprises a 2-(3-methylphenoxy)acetyl core linked to a (3-hydroxyoxolan-3-yl)methylamine moiety. Key computed physicochemical descriptors include an XLogP3-AA of 0.8, topological polar surface area (TPSA) of 67.8 Ų, two hydrogen-bond donors, and four hydrogen-bond acceptors [1]. The compound is catalogued by multiple chemical suppliers exclusively for research use and is not registered as an active pharmaceutical ingredient by any major regulatory agency. Its procurement value lies in its utility as a building block for structure–activity relationship (SAR) studies around the 3-hydroxyoxolane pharmacophore and the 2-(3-methylphenoxy)acetamide chemotype, both of which appear in biologically active analogs.

Why 2-(3-Methylphenoxy)acetamide Congeners Cannot Be Interchanged: The Case for N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide


Compounds sharing the 2-(3-methylphenoxy)acetamide core exhibit markedly different biological and physicochemical profiles depending on the amine substituent. For example, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) acts as a potent inhibitor of RANKL-induced osteoclast differentiation with defined dose–response relationships and in vivo efficacy in an ovariectomy model [1]. The target compound replaces the bulky, basic N-phenylpiperazine group of NAPMA with a compact, neutral (3-hydroxyoxolan-3-yl)methyl substituent, which alters hydrogen-bonding capacity, polarity, and conformational flexibility. These differences directly affect target engagement, solubility, and metabolic stability. Therefore, substituting the target compound with NAPMA or other 2-(3-methylphenoxy)acetamide analogs without experimental validation risks loss of desired activity or introduction of off-target effects.

Quantitative Differentiation Evidence for N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide Versus Closest Analogs


Physicochemical Comparison with NAPMA: Lipophilicity, Hydrogen-Bonding Capacity, and Polarity

Target compound (CID 103848663) and the experimentally characterized analog NAPMA (CID not retrieved) share the 2-(3-methylphenoxy)acetyl core but diverge at the amide substituent. The target compound has a calculated XLogP3-AA of 0.8, TPSA of 67.8 Ų, two hydrogen-bond donors (HBD), and four hydrogen-bond acceptors (HBA) [1]. NAPMA, bearing a 2-(4-acetyl-1-piperazinyl)phenyl group, has a higher predicted logP and larger TPSA due to the additional aromatic ring, piperazine nitrogens, and acetyl carbonyl. The lower lipophilicity and reduced aromatic surface of the target compound suggest superior aqueous solubility and a distinct pharmacokinetic profile, which is relevant for applications where central nervous system penetration or metabolic clearance must be minimized.

Physicochemical profiling Drug-likeness Osteoclast inhibition

Osteoclast Differentiation Inhibition Potency: Class-Level Inference from NAPMA Data

NAPMA, a 2-(3-methylphenoxy)acetamide analog, inhibits RANKL-induced osteoclast differentiation in bone marrow-derived macrophages with dose-dependent suppression of TRAP-positive multinucleated cell formation. At 10 µM, NAPMA markedly reduced TRAP-positive cell counts without cytotoxicity. It also downregulated osteoclast markers c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both transcript and protein levels, and decreased bone resorption pit area and actin ring formation [1]. In an ovariectomized mouse model, NAPMA (10 mg·kg⁻¹, intraperitoneal) significantly attenuated bone loss as measured by micro-CT trabecular parameters and histological bone volume [1]. The target compound has not been directly tested in these assays; its shared 2-(3-methylphenoxy)acetyl core suggests potential osteoclast-modulatory activity, but the different amine substituent necessitates de novo experimental validation.

Osteoporosis Osteoclastogenesis RANKL signaling

Structural Divergence from the 3-Carboxylic Acid Analog: H-Bond Donor/Acceptor Exchange and Acidity

A closely related analog, 3-[[2-(3-methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid, replaces the hydroxymethyl group (–CH₂OH) of the target compound with a carboxylic acid (–COOH). The target compound (PubChem CID 103848663) has two HBD (hydroxyl and amide NH) and four HBA [1]. The carboxylic acid analog has three HBD and five HBA, and its acidic proton (pKₐ ≈ 3–5) renders the molecule negatively charged at physiological pH. This alters solubility, permeability, and protein-binding characteristics. The target compound remains neutral at pH 7.4, favoring passive membrane diffusion. The calculated XLogP3-AA of 0.8 for the target compound versus a predicted negative or near-zero value for the carboxylate form further differentiates the two compounds.

Medicinal chemistry Bioisosterism Oxolane pharmacophore

Prioritized Research and Procurement Scenarios for N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide


SAR Probe for Osteoclast Differentiation Studies – Benchmarking Against NAPMA

Procure the target compound to generate head-to-head dose–response data against NAPMA in RANKL-induced osteoclastogenesis assays. Measure TRAP-positive cell formation, resorption pit area, and osteoclast marker expression (c-Fos, NFATc1, cathepsin K) at concentrations spanning 0.1–50 µM. The divergent amine substituent allows systematic interrogation of the structural determinants of anti-osteoclast potency and selectivity [1].

Physicochemical Comparator for Neutral vs. Acidic Oxolane Bioisosteres

Use the target compound alongside 3-[[2-(3-methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid to experimentally measure logD₇.₄, aqueous solubility, and Caco-2 permeability. The neutral hydroxymethyl group of the target compound (XLogP3-AA = 0.8, TPSA = 67.8 Ų) [1] provides a baseline for quantifying the impact of introducing a carboxylic acid on permeability and solubility, informing bioisostere selection in lead optimization.

Core Scaffold for Parallel Library Synthesis Targeting 3-Hydroxyoxolane-Containing Acetamides

Utilize the (3-hydroxyoxolan-3-yl)methylamine moiety as a scaffold for parallel synthesis of acetamide libraries. Vary the aryloxy group (e.g., 4-fluorophenoxy, 2-chloro-6-fluorophenoxy) while retaining the 3-hydroxyoxolane substituent. The target compound's computed properties (MW 265.30, HBD 2, HBA 4, Rotatable Bonds 5) [1] place it within favorable drug-like space, making it a suitable starting point for fragment-based or diversity-oriented synthesis campaigns.

Negative Control or Inactive Matched Pair for NAPMA Mechanism-of-Action Studies

Given the structural divergence at the amine substituent, the target compound may exhibit reduced or absent osteoclast-inhibitory activity compared to NAPMA [1]. If experimentally confirmed, it would serve as a valuable negative control to verify that NAPMA's anti-osteoclast effects are specifically driven by the N-phenylpiperazine moiety rather than the 2-(3-methylphenoxy)acetyl core. This application requires empirical activity profiling.

Quote Request

Request a Quote for N-[(3-hydroxyoxolan-3-yl)methyl]-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.